molecular formula C11H12F3NO3S B13050102 Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate

Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate

Cat. No.: B13050102
M. Wt: 295.28 g/mol
InChI Key: FNYSKORSDFZQML-UHFFFAOYSA-N
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Description

Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C11H12F3NO3S and a molecular weight of 295.28 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the morpholino and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific research applications.

Mechanism of Action

The mechanism of action of Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis . This inhibition disrupts the electron transport chain, leading to the bacterium’s death.

Comparison with Similar Compounds

Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Biological Activity

Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate (CAS No. 2070857-36-0) is a compound that has attracted attention for its potential biological activities. This article explores its biological properties, including its mechanism of action, toxicity, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a trifluoromethyl group and a morpholine moiety. Its molecular formula is C11H12F3NO3SC_{11}H_{12}F_3NO_3S, and it has a molecular weight of 293.28 g/mol. The compound's structure contributes to its reactivity and biological activity.

Research indicates that compounds containing thiophene rings often exhibit significant biological activity due to their ability to interact with various biological targets. This compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in various diseases, including cancer.

Case Study: HDAC Inhibition

A study investigating related thiophene derivatives found that certain compounds exhibited selective inhibition of class II HDACs, which are involved in tumor progression. While specific data on this compound is limited, the structural similarities suggest potential HDAC inhibitory activity .

Toxicity Profile

The compound has been classified under several hazard categories:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.
  • Eye Irritation (Category 2A) : Can cause serious eye irritation.
  • Specific Target Organ Toxicity : May affect the respiratory system upon inhalation .

The safety data indicates that exposure can lead to symptoms such as redness, itching, and inflammation of the skin and eyes. Long-term exposure effects have not been thoroughly documented, necessitating caution in handling.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
HDAC InhibitionPotential inhibition in related compounds
Antibacterial ActivityNot extensively documented
CytotoxicityLimited data available; requires further study

Research Findings

While specific studies on this compound are scarce, related compounds have shown promising results in various biological assays. For instance:

  • Antibacterial Properties : Related thiophene derivatives have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, suggesting that methyl 2-morpholino derivatives might also possess similar properties .

Properties

Molecular Formula

C11H12F3NO3S

Molecular Weight

295.28 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-(trifluoromethyl)thiophene-3-carboxylate

InChI

InChI=1S/C11H12F3NO3S/c1-17-10(16)7-6-8(11(12,13)14)19-9(7)15-2-4-18-5-3-15/h6H,2-5H2,1H3

InChI Key

FNYSKORSDFZQML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1)C(F)(F)F)N2CCOCC2

Origin of Product

United States

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